molecular formula C19H17ClN4O3S2 B2551362 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627835-01-2

4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2551362
CAS No.: 627835-01-2
M. Wt: 448.94
InChI Key: RXFZAMRKOJJTEQ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of several functional groups, including a chlorobenzenesulfonyl group, an imidazole ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the imidazole ring or the oxazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Protein Binding: It may interact with proteins, affecting their function.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

Industry

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.

    4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)-1,3-oxazol-5-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c20-14-4-6-15(7-5-14)29(25,26)19-18(22-8-2-10-24-11-9-21-13-24)27-17(23-19)16-3-1-12-28-16/h1,3-7,9,11-13,22H,2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFZAMRKOJJTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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